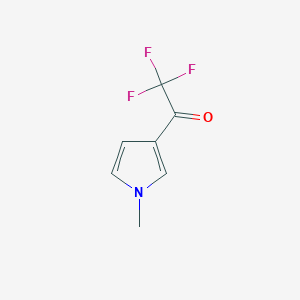

2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

エストラジオールシピオネートは、多段階の反応プロセスによって合成されます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、エストラジオールをシクロペンタンプロピオン酸と反応させることです。 この反応は、通常、メタノール中で高温で行われ、その後、メタノールまたはベンゼン-石油エーテルから再結晶化して、純粋なエストラジオールシピオネートを得ます . 産業生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成ルートに従います。

化学反応の分析

Oxidation and Reduction Reactions

The ketone group undergoes oxidation and reduction under controlled conditions:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) converts the ketone to a carboxylic acid derivative. This reaction is influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediate oxidation states .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon .

Key Data :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Trifluoroacetic acid derivative | ~60% |

| Reduction | LiAlH₄ | Secondary alcohol | ~85% |

Grignard and Organometallic Reactions

The compound reacts with Grignard reagents (RMgX) through single-electron transfer (SET) mechanisms:

-

Reduction/Functionalization : Reaction with PhMgBr generates magnesium enolates, which can be trapped by electrophiles (e.g., H₂O, aldehydes) to yield α,α-dichlorocarbonyls or aldol-Tishchenko products .

-

Example :

1a+PhMgBrSETMg2+[enolate]H2O2 2 dichloro derivative

Notable Outcomes :

-

Trapping with D₂O produces deuterated analogs (96% deuterium incorporation) .

-

Aldol-Tishchenko reactions yield anti-1,3-diols as major products .

Nucleophilic Additions

The electron-deficient carbonyl group facilitates nucleophilic attacks:

-

Hydride Transfer : Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the pyrrole ring.

-

Enolate Formation : Deprotonation with LDA generates enolates for further alkylation or acylation .

Condensation Reactions

The compound participates in carbonyl-based condensations:

-

Claisen Condensation : Reacts with esters in the presence of a base to form β-keto esters .

-

Wittig Reaction : Forms α,β-unsaturated ketones when treated with ylides.

Example :

1a+Ph3P CHCOOEt→Trifluoromethyl substituted enone

Reactivity with Heterocycles

The pyrrole ring undergoes electrophilic substitution:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the C-5 position of the pyrrole ring .

-

Halogenation : Bromine (Br₂) adds selectively to the pyrrole moiety under mild conditions .

Regioselectivity :

| Electrophile | Position Attacked | Product Stability |

|---|---|---|

| NO₂⁺ | C-5 | High (resonance) |

| Br₂ | C-2/C-5 | Moderate |

Thermal Rearrangements

Heating induces rearrangements in derived products:

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds containing the pyrrole moiety have potential antitumor properties. Specifically, derivatives of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one have shown promise in inhibiting cancer cell proliferation. Studies suggest that the trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Preliminary studies suggest that it may exhibit protective effects against oxidative stress-induced neuronal damage, which is critical in conditions like Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and chemical stability of materials. The trifluoromethyl group imparts unique properties such as increased resistance to solvents and improved thermal degradation temperatures, making these polymers suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical stability and low surface energy characteristics, this compound is being evaluated as an additive in coatings and adhesives. It can improve the adhesion properties and durability of coatings applied to various substrates, especially in harsh environments .

Agrochemicals

Pesticide Development

The compound's structure is conducive to the design of novel agrochemicals. Its derivatives are being synthesized to evaluate their efficacy as pesticides or herbicides. Initial findings indicate that certain derivatives exhibit significant biological activity against pests while maintaining low toxicity profiles for non-target organisms .

Case Studies

作用機序

エストラジオールシピオネートは、エストラジオールなどのエストロゲンの生体標的であるエストロゲン受容体のアゴニストとして作用することにより、その効果を発揮します。エストロゲン受容体に結合すると、エストラジオールシピオネートは、生殖および二次性徴の調節に関与する特定の遺伝子の転写を調節します。 この相互作用は、月経周期、骨密度、心血管の健康など、さまざまな生理学的プロセスに影響を与えます .

類似の化合物との比較

エストラジオールシピオネートは、エストラジオールバレレートやエストラジオールベンゾエートなどの他のエストロゲンエステルと似ています。 エストラジオールシピオネートは、より長い作用時間と特定の薬物動態特性によって独自のものとなっています。 例えば、

エストラジオールバレレート: エストラジオールシピオネートに比べて作用時間が短い、エストラジオールの別のエステル。

エストラジオールベンゾエート: エストラジオールシピオネートに比べて作用時間が短いものの、作用開始が速いことが知られています.

これらの違いにより、エストラジオールシピオネートは、持続的なエストロゲン効果を必要とする用途に特に適しています。

類似化合物との比較

Depofemin is similar to other estrogen esters such as estradiol valerate and estradiol benzoate. it is unique in its longer duration of action and specific pharmacokinetic properties. For example:

Estradiol Valerate: Another ester of estradiol with a shorter duration of action compared to Depofemin.

Estradiol Benzoate: Known for its rapid onset of action but shorter duration compared to Depofemin.

These differences make Depofemin particularly suitable for applications requiring sustained estrogenic effects.

生物活性

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one, also known as 3-(trifluoroacetyl)-1H-pyrrole, is a compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrrole moiety, positions it as a promising candidate in medicinal chemistry, particularly in the development of antimalarial and antibacterial agents.

- Molecular Formula : C₆H₄F₃NO

- Molecular Weight : 163.1 g/mol

- CAS Number : 130408-89-8

- MDL Number : MFCD12924726

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimalarial and antibacterial agent.

Antimalarial Activity

Recent studies have identified this compound as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites such as Plasmodium falciparum and Plasmodium vivax. The compound demonstrated:

- IC50 Values : Less than 0.03 μM against both P. falciparum and P. vivax DHODH.

- Efficacy : Effective against both blood and liver stages of the malaria lifecycle, which is crucial for preventing relapse and transmission of the disease .

Antibacterial Activity

In addition to its antimalarial properties, the compound has shown promising results against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:

-

Lead Optimization for Antimalarial Activity :

- A lead optimization program aimed at enhancing the potency and metabolic stability of pyrrole-based DHODH inhibitors resulted in the identification of compounds with improved efficacy against malaria while minimizing side effects associated with rodent models .

- The research highlighted that compounds with good solubility and selectivity against mammalian enzymes were prioritized for further development.

- Antibacterial Efficacy Studies :

Table 1: Biological Activity Summary of this compound

特性

IUPAC Name |

2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOAKDAUOWGUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。